molecular formula C14H12N4O2S B2790849 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 2034409-95-3

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No. B2790849
CAS RN: 2034409-95-3
M. Wt: 300.34
InChI Key: RPSILZFNKFFTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone” is a derivative of 1,2,4-oxadiazol . It has been studied for its potential as a non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a selective non-steroidal agonist of GPBAR1 . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction results in changes at the molecular level, which can have significant effects on the body’s metabolic and inflammatory responses .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The result of the compound’s action is a systemic regulation of multiple metabolic pathways. This includes lowering blood glucose and insulin levels, increasing insulin sensitivity, and enhancing energy expenditure . These effects could potentially be beneficial in the treatment of metabolic and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone as a research tool is its potential as a therapy for cognitive disorders and addiction. It has also been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in a variety of neurological processes. However, there are limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research involving (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone. One area of interest is the potential use of this compound as a therapy for cognitive disorders and addiction. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, there may be potential for the development of new compounds based on the structure of this compound that could have improved activity and reduced toxicity.

Synthesis Methods

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone involves the reaction of 3-(1,2,4-oxadiazol-3-yl)pyrrolidine with benzo[d]thiazol-6-carboxylic acid, followed by the addition of a methanone group. This synthesis method has been described in detail in scientific literature and has been used to produce this compound for research purposes.

Scientific Research Applications

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone has been studied for its potential use as a research tool in a variety of scientific fields. It has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in a variety of neurological processes. This compound has also been studied for its potential use in the treatment of cognitive disorders and as a potential therapy for addiction.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(9-1-2-11-12(5-9)21-8-16-11)18-4-3-10(6-18)13-15-7-20-17-13/h1-2,5,7-8,10H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSILZFNKFFTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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